Z-Val-Gly-Oet

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

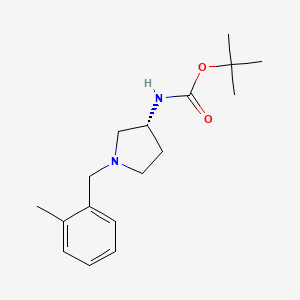

Z-Val-Gly-OEt is a peptide compound . It has a molecular formula of C17H24N2O5 and an average mass of 336.383 Da .

Synthesis Analysis

This compound can be synthesized via chemoenzymatic polymerization. Di- and tri-peptide ethyl esters (ValGly-OEt, GlyProGly-OEt, and ValProGly-OEt) could be polymerized by papain, whereas proline and valine ethyl esters (Pro-OEt, Val-OEt) were inactive in chemoenzymatic polymerization .Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H24N2O5 and an average mass of 336.383 Da . More specific physical and chemical properties are not provided in the search results.科学研究应用

肽模拟物和药物发现

Z-Val-Gly-Oet: 是一种氯代烯烃二肽等排体 (CADI),模拟肽键结构。 研究人员已探索将其用作肽模拟物,以增强药物发现中种子化合物或先导化合物的活性 。通过将 CADI 纳入基于肽的药物,科学家旨在提高其稳定性、生物利用度和生物活性。

化学酶促聚合

在高分子化学领域,This compound 已被研究其化学酶促聚合能力。 研究人员使用木瓜蛋白酶等酶催化该化合物与其他氨基酸酯的共聚,从而合成具有特定序列的多肽 。

生物医学应用

由于其结构与天然二肽相似,This compound 在生物医学应用方面具有广阔前景。研究人员已探索将其用于设计环状 RGD 肽模拟物,其活性高于母体环状肽。 这些模拟物可能增强癌症治疗和组织工程中的细胞粘附和靶向 。

合成构件

This compound 及相关氯代烯烃二肽等排体的立体选择性合成为有机合成提供了宝贵的构件。 这些化合物可以被纳入更复杂的分子中,从而创造出结构多样且生物相关的化合物 。

材料科学中的肽模拟物

材料科学家研究了将This compound 纳入基于肽的材料。 通过用 CADI 代替天然肽键,他们旨在改变材料的性能,例如机械强度、自组装行为和生物相容性 。

生物偶联和标记

研究人员已探索将 this compound 用作生物偶联和标记策略中的连接体。其独特的反应性允许对肽和蛋白质进行位点特异性修饰,从而促进各种功能基团或标记的连接,用于成像、诊断或靶向药物递送。

这些应用突出了 this compound 在科学研究中的多功能性和潜在影响。随着该领域的不断发展,对其性质和应用的进一步研究可能会发现更多用途和益处。

Tamamura, H., Kobayakawa, T., & Ohashi, N. (2018). Chloroalkene Dipeptide Isosteres as Peptidomimetics. In Mid-size Drugs Based on Peptides and Peptidomimetics (pp. 17–34). Springer. Link Uyama, H., & Ikeda, T. (2018). Chemoenzymatic synthesis of polypeptides consisting of periodic di- and tripeptide units. Polymer Chemistry, 9(13), 1678–1683. Link

安全和危害

未来方向

Z-Val-Gly-OEt is used as a building block in peptide synthesis, making it an essential component in the production of various drugs . The demand for this compound is expected to grow in the coming years .

Relevant Papers One relevant paper discusses the chemoenzymatic synthesis of polypeptides consisting of periodic di- and tri-peptide motifs similar to elastin . In this study, this compound was used in the synthesis process .

作用机制

Target of Action

Z-Val-Gly-Oet is a dipeptide derivative that has been studied for its potential biological activities It is known that peptide derivatives can interact with a variety of cellular targets, including receptors, enzymes, and ion channels, depending on their structure and physicochemical properties .

Mode of Action

It is known that peptide derivatives can interact with their targets in various ways, such as binding to receptors to modulate their activity or acting as substrates or inhibitors for enzymes

Biochemical Pathways

For example, they can modulate signal transduction pathways, influence gene expression, or affect metabolic processes .

Pharmacokinetics

The pharmacokinetic properties of peptide derivatives can be influenced by factors such as their size, charge, hydrophobicity, and stability against enzymatic degradation .

Result of Action

Depending on their mode of action and targets, peptide derivatives can have a variety of effects at the molecular and cellular level, such as modulating cell signaling, affecting cell proliferation or differentiation, or influencing cell metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound. Additionally, the presence of other molecules, such as proteins or lipids, can influence the compound’s interactions with its targets .

生化分析

Biochemical Properties

Z-Val-Gly-OEt plays a significant role in biochemical reactions. It is known to interact with enzymes such as proteases . The compound is used in the synthesis of dipeptides, indicating its interaction with other biomolecules like amino acids . These interactions are crucial for the formation of complex structures and the execution of biochemical reactions.

Cellular Effects

It is known that the compound plays a role in peptide synthesis, which is a fundamental cellular process

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes and other biomolecules. It is involved in the synthesis of dipeptides, indicating a potential role in enzyme activation

Temporal Effects in Laboratory Settings

It is known that the compound is used in the synthesis of dipeptides

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes and other cofactors during this process

属性

IUPAC Name |

ethyl 2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-4-23-14(20)10-18-16(21)15(12(2)3)19-17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,4,10-11H2,1-3H3,(H,18,21)(H,19,22)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTGKCOLBDXREB-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2437205.png)

![7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2437210.png)

![N-[(2-Methylfuran-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2437211.png)

![[4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2437213.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2437217.png)